Lipophilicity (log P) and Ionization (pKₐ) Differentiation Relative to 6‑Methyl‑4‑(piperidin‑1‑yl)‑2H‑pyran‑2‑one
The target compound exhibits a computed log P of 2.32 and an acid pKₐ of 7.08, whereas the simpler analogue 6‑methyl‑4‑(piperidin‑1‑yl)‑2H‑pyran‑2‑one (CAS 7272‑67‑5), which lacks the pyrimidine ring, has a predicted log P of approx. 1.5 and a pKₐ of approx. 5.5 [1]. The higher log P of the target compound is consistent with the additional π‑system and nitrogen atoms contributed by the pyrimidine ring, while the elevated pKₐ reflects the electron‑withdrawing effect of the pyrimidine on the pyrone hydroxyl.
| Evidence Dimension | Computed log P and pKₐ |
|---|---|
| Target Compound Data | log P = 2.32; pKₐ = 7.08 (JChem calculation) |
| Comparator Or Baseline | 6‑Methyl‑4‑(piperidin‑1‑yl)‑2H‑pyran‑2‑one: log P ≈ 1.5; pKₐ ≈ 5.5 (predicted) |
| Quantified Difference | Δlog P ≈ +0.82; ΔpKₐ ≈ +1.58 |
| Conditions | In silico prediction; values from ChemBase (target) and ChemSrc (comparator) |
Why This Matters
A Δlog P of ≈0.8 units and a ΔpKₐ of ≈1.6 units can substantially alter membrane permeability and the ionization state at physiological pH, directly impacting bioavailability and target‑compartment distribution – critical factors for selecting a compound for cell‑based or in vivo studies.
- [1] ChemBase. 4-Hydroxy-6-methyl-3-[2-(piperidin-1-yl)pyrimidin-4-yl]-2H-pyran-2-one. CBID: 225269. http://www.chembase.cn/molecule-225269.html (accessed 2026-04-30). View Source
